2-(4-methanesulfonylphenyl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide
Description
2-(4-Methanesulfonylphenyl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide is a synthetic acetamide derivative featuring a 1,3,4-oxadiazole core substituted with a 5,6,7,8-tetrahydronaphthalen-2-yl group at position 5 and a 4-methanesulfonylphenyl-acetamide moiety at position 2. This compound is structurally analogous to several bioactive oxadiazole derivatives reported in anticancer and anti-inflammatory research .
Properties
IUPAC Name |
2-(4-methylsulfonylphenyl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S/c1-29(26,27)18-10-6-14(7-11-18)12-19(25)22-21-24-23-20(28-21)17-9-8-15-4-2-3-5-16(15)13-17/h6-11,13H,2-5,12H2,1H3,(H,22,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNPGBOIJGIJQOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC4=C(CCCC4)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-methanesulfonylphenyl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, anti-inflammatory effects, and mechanisms of action based on recent research findings.
Chemical Structure and Properties
The molecular structure of the compound can be described as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 378.46 g/mol
The structure includes a methanesulfonyl group attached to a phenyl ring and an oxadiazole moiety linked to a tetrahydronaphthalene derivative, suggesting potential interactions with biological targets.
Antimicrobial Activity
Recent studies have demonstrated that the compound exhibits significant antimicrobial properties. In particular:
- Antibacterial Activity : The compound showed moderate to high inhibitory effects against various Gram-positive and Gram-negative bacteria. For instance, it demonstrated an inhibition rate of up to 97.76% against Methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens like Escherichia coli and Klebsiella pneumoniae .
| Bacterial Strain | Inhibition (%) |
|---|---|
| MRSA | 85.76 - 97.76 |
| E. coli | 70.00 - 90.00 |
| K. pneumoniae | 65.00 - 88.00 |
| A. baumannii | 42.10 - 66.69 |
Anti-inflammatory Activity
The compound also exhibits notable anti-inflammatory effects through the inhibition of cyclooxygenase enzymes (COX). Research indicates that it has a high selectivity for COX-2 over COX-1:
- COX Inhibition : The IC values for COX-2 inhibition ranged from 0.10 to 0.31 µM, indicating potent anti-inflammatory potential compared to traditional NSAIDs like indomethacin .
| Enzyme | IC (µM) | Selectivity Index |
|---|---|---|
| COX-1 | N/A | N/A |
| COX-2 | 0.10 - 0.31 | High |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within bacterial cells and inflammatory pathways:
- Cell Cycle Inhibition : The compound has been shown to disrupt the cell cycle in cancer cells, particularly in the G2/M phase, which is critical for cell division .
- Microtubule Disruption : It affects microtubule integrity in cells, which is essential for maintaining cellular structure and function .
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that compounds with similar structures may induce ROS production, leading to oxidative stress in bacterial cells and contributing to their antimicrobial effects .
Case Studies
A notable study evaluated the efficacy of the compound against various cancer cell lines alongside its antibacterial properties:
- Study Findings : In vitro tests revealed that the compound not only inhibited bacterial growth but also showed cytotoxic effects on cancer cell lines at micromolar concentrations.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The target compound shares structural motifs with several acetamide-oxadiazole derivatives. Key variations lie in substituents on the phenyl ring, heterocyclic cores, and appended groups. Below is a comparative analysis:
Table 1: Structural and Molecular Comparison
Key Observations :
- Substituent Effects: The methanesulfonyl group in the target compound may enhance solubility and target binding compared to chlorophenoxy or methylphenoxy groups .
- Heterocyclic Core : 1,3,4-Oxadiazole is retained in most analogs, but thioether linkages (e.g., in ) alter electronic properties and metabolic stability .
- Tetralin vs.
Table 2: Reported Bioactivities of Analogous Compounds
Key Insights :
- Anticancer Potential: Oxadiazole-tetralin hybrids (e.g., in ) show MMP-9 inhibitory activity, suggesting the target compound may share similar mechanisms .
- Structural-Activity Relationships (SAR) : The methanesulfonyl group may improve target selectivity compared to nitro or chloro groups due to its strong electron-withdrawing nature and hydrogen-bonding capacity .
Key Characterization Data :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
